molecular formula C10H12F3N B13070381 3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline CAS No. 62351-56-8

3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13070381
CAS No.: 62351-56-8
M. Wt: 203.20 g/mol
InChI Key: UMLATRGOGWCLQK-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline is a biochemical reagent with the molecular formula C10H12F3N . It is an organic compound belonging to a class of trifluoroethyl-substituted aniline derivatives, which are valuable intermediates in synthetic chemistry . Anilines substituted with fluorine-containing groups, such as the 2,2,2-trifluoroethyl moiety, are of significant interest in life science research and organic synthesis. The incorporation of a trifluoroethyl group onto the nitrogen atom of an aniline structure can markedly alter the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the development of potential pharmaceuticals and agrochemicals . This compound serves as a versatile precursor for the synthesis of more complex molecules. Its primary amine group and the electron-donating methyl substituents on the aromatic ring make it amenable to a variety of electrophilic aromatic substitution and diazotization reactions . Researchers utilize this chemical and similar aniline derivatives as critical starting materials or intermediates in the preparation of ligands, catalysts, and other specialized organic compounds for research applications . This product is intended for use by qualified research personnel in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

62351-56-8

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

3,5-dimethyl-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C10H12F3N/c1-7-3-8(2)5-9(4-7)14-6-10(11,12)13/h3-5,14H,6H2,1-2H3

InChI Key

UMLATRGOGWCLQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NCC(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline typically involves the alkylation of 3,5-dimethylaniline with 2,2,2-trifluoroethyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Catalysis

The compound serves as a versatile building block in organic synthesis. Its trifluoroethyl moiety is particularly valuable in palladium-catalyzed reactions. Notably, it acts as a monodentate transient directing group (MonoTDG) in dehydrogenative cross-coupling reactions involving benzaldehydes and arenes. This application allows for the efficient formation of complex molecular architectures with high selectivity and yield .

Table 1: Key Reactions Involving 3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline

Reaction TypeCatalyst UsedOutcome
Dehydrogenative Cross-CouplingPalladiumHigh yield of substituted arenes
Amination ReactionsMetallaphotoredox CatalysisFormation of N-trifluoroalkyl anilines with complex structures

Pharmaceutical Applications

The incorporation of trifluoromethyl groups into drug candidates has been shown to enhance their pharmacological profiles. Research indicates that compounds featuring this functional group exhibit improved bioavailability and metabolic stability. Specifically, 3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline derivatives have been explored as potential prolyl hydroxylase inhibitors and anti-influenza agents .

Case Study: Prolyl Hydroxylase Inhibitors

In a recent study, derivatives of 3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline were synthesized and evaluated for their inhibitory effects on prolyl hydroxylase enzymes. The results demonstrated significant inhibition rates compared to non-fluorinated analogs, highlighting the importance of the trifluoroethyl group in enhancing biological activity .

Material Science

The compound has potential applications in material science due to its unique electronic properties conferred by the trifluoroethyl group. Fluorinated compounds are known for their stability and resistance to degradation, making them suitable for use in high-performance materials such as coatings and polymers.

Table 2: Properties of Fluorinated Materials

PropertyFluorinated CompoundsNon-Fluorinated Compounds
Chemical StabilityHighModerate
Thermal ResistanceExcellentVariable
HydrophobicityHighLow

Environmental Impact and Sustainability

Despite the advantages of fluorinated compounds in various applications, there are environmental concerns associated with their use. The persistence of fluorinated chemicals in the environment raises questions regarding their long-term ecological impact. Ongoing research aims to develop more sustainable synthesis methods and alternative compounds that retain beneficial properties while minimizing environmental risks .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The methyl groups on the aniline ring can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared below with key analogs, focusing on substituent variations and their impact on physicochemical properties:

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Substituents (Positions) Key Functional Features
3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline C₁₀H₁₂F₃N -CH₃ (3,5); -NH-CF₂CH₃ (N) Trifluoroethyl group enhances lipophilicity and reduces basicity
N-Methyl-4-(trifluoromethyl)aniline C₈H₈F₃N -CF₃ (4); -NH-CH₃ (N) Trifluoromethyl group increases metabolic stability
3,5-Dimethyl-N-(2-fluorobenzyl)aniline C₁₅H₁₅FN -CH₃ (3,5); -NH-CH₂-C₆H₄F (N) Fluorinated benzyl group introduces steric bulk
3,5-Difluoro-4-(4-(trifluoroethyl)piperazinyl)aniline C₁₂H₁₄F₅N₃ -F (3,5); -NH-piperazine-CF₂CH₃ (4) Trifluoroethyl-piperazine enhances solubility
3,5-Dimethoxy-N-(2-methoxyethyl)aniline C₁₁H₁₇NO₃ -OCH₃ (3,5); -NH-CH₂CH₂-OCH₃ (N) Methoxy groups improve water solubility

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight Boiling Point (°C) Solubility LogP (Predicted)
3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline 209.21 ~250 (est.) Lipophilic 3.2
N-Methyl-4-(trifluoromethyl)aniline 191.15 220–225 Moderate in ethanol 2.8
3,5-Dimethyl-N-(2-fluorobenzyl)aniline 243.29 260–265 Low in water 4.1
3,5-Dimethoxy-N-(2-methoxyethyl)aniline 211.26 230–235 High in polar solvents 1.5

Key Observations :

  • Trifluoroethyl vs. Trifluoromethyl : The trifluoroethyl group in the target compound increases molecular weight and lipophilicity (LogP ~3.2) compared to N-methyl-4-(trifluoromethyl)aniline (LogP ~2.8) .
  • Methoxy Substitution : Methoxy groups (e.g., ) improve water solubility but reduce metabolic stability compared to methyl or trifluoroethyl groups .

Biological Activity

3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline is a compound of interest due to its unique trifluoroethyl group and its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C11H14F3N
  • Molecular Weight : 225.23 g/mol
  • IUPAC Name : 3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline

The trifluoroethyl group enhances the compound's lipophilicity, which facilitates interaction with hydrophobic regions of proteins or enzymes.

The mechanism by which 3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline exerts its biological effects is primarily through modulation of enzyme activity and interaction with cellular targets. The presence of the trifluoroethyl group increases the compound's potency in inhibiting various biological processes.

Key Mechanisms:

  • Protein Interaction : The lipophilic nature allows for effective binding to protein targets.
  • Enzyme Modulation : It may influence enzyme activity related to metabolic pathways.

Antiproliferative Effects

Recent studies have indicated that compounds containing trifluoroethyl groups exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer).
  • Mean GI50 Values : The trifluoroethyl analogue showed a mean GI50 value of approximately 10.7 µM against the NCI60 cell line panel, indicating a stronger activity compared to other analogues such as temozolomide (79 µM) .

Case Studies

  • Study on Trifluoromethyl Compounds :
    • A study demonstrated that the incorporation of a trifluoroethyl group in aniline derivatives significantly enhanced their biological activity against cancer cell lines .
    • The structure-activity relationship (SAR) indicated that modifications at the para-position increased potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated analogues.
  • Inhibition Studies :
    • Compounds similar to 3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline were evaluated for their ability to inhibit tubulin polymerization. Results showed that certain derivatives could inhibit this process effectively, suggesting potential as anticancer agents .

Comparative Biological Activity Table

Compound NameGI50 (µM)Cell Line TestedMechanism of Action
3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline10.7NCI60 PanelProtein interaction and enzyme modulation
Temozolomide79Malignant GliomaDNA methylation
4-TrifluoromethylanilineVariesVarious Cancer Cell LinesTubulin polymerization inhibition

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